2-Butoxy-3-methylaniline

Description

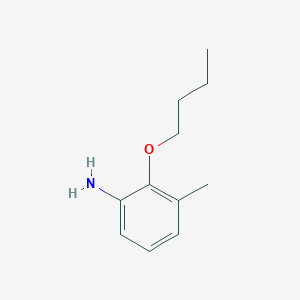

2-Butoxy-3-methylaniline is a substituted aniline derivative with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol (inferred from structurally similar compounds in and ). Its structure consists of a benzene ring substituted with an amino group (-NH₂), a butoxy group (-OCH₂CH₂CH₂CH₃) at position 2, and a methyl group (-CH₃) at position 3 (Figure 1). The compound is identified by CAS number 1375068-69-1 and is commercially available with a purity of 97% .

The steric effects from the ortho-substituted butoxy group and meta-methyl group likely influence its reactivity and intermolecular interactions.

Properties

IUPAC Name |

2-butoxy-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-4-8-13-11-9(2)6-5-7-10(11)12/h5-7H,3-4,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAKKGDMLKSGCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742970 | |

| Record name | 2-Butoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375068-69-1 | |

| Record name | Benzenamine, 2-butoxy-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxy-3-methylaniline can be synthesized through several methods. One common method involves the nucleophilic substitution reaction of 2-bromo-3-methylaniline with butanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of 2-butoxy-3-methylaniline may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The butoxy and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and nitroso derivatives.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemical research, 2-butoxy-3-methylaniline is utilized as an intermediate for synthesizing various complex organic molecules. It can undergo several types of reactions:

- Oxidation : Converts to quinones or nitroso derivatives.

- Reduction : Can reduce nitro groups to amines.

- Substitution : The butoxy and methyl groups can be replaced with other functional groups through electrophilic aromatic substitution.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes may provide insights into cellular processes and mechanisms.

Industry

2-Butoxy-3-methylaniline is used in the production of dyes, pigments, and specialty chemicals. Its unique properties make it valuable for developing colorants and other industrial products.

Enzyme Inhibition Studies

Research on similar compounds has shown their potential to inhibit specific enzymes involved in metabolic pathways. Investigating 2-butoxy-3-methylaniline could reveal its role in modulating enzyme activity, which may have therapeutic implications.

Cytotoxicity Assessment

Studies on related compounds indicate varying degrees of cytotoxicity based on structural differences. Evaluating the cytotoxic effects of 2-butoxy-3-methylaniline could provide insights into its safety profile and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-butoxy-3-methylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Butoxy-3-methylaniline and Analogous Compounds

Key Observations:

Substituent Position Effects: 2-Butoxy-3-methylaniline vs. 4-Butoxyaniline: The para-substituted 4-Butoxyaniline exhibits a higher boiling point (226°C) compared to the target compound (data unavailable), likely due to enhanced symmetry and stronger intermolecular interactions in the para isomer . 2-Butoxy-3-methylaniline vs. 2-(3-Methylbutoxy)aniline: These structural isomers share the same molecular formula but differ in the butoxy group’s branching. The branched 3-methylbutoxy group in the latter may lower melting points due to reduced molecular symmetry .

Functional Group Influence: Ether vs. Ester: Compared to Butyl 3-aminobenzoate (ester functional group), 2-Butoxy-3-methylaniline’s ether linkage is less polar, likely reducing solubility in polar solvents. Esters generally exhibit higher reactivity toward nucleophiles than ethers . Amine vs. Carboxylic Acid: 4-Butoxybenzoic acid contains a carboxylic acid group, making it significantly more acidic (pKa ~4-5) than the target compound’s weakly basic aniline group (pKa ~4.6 for NH₂) .

The electron-donating butoxy group in all analogs activates the ring toward electrophilic substitution, but steric hindrance in ortho-substituted derivatives may redirect reactivity to para positions .

Biological Activity

2-Butoxy-3-methylaniline, a compound with the molecular formula CHN, is an aromatic amine that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Weight : 179.259 g/mol

- CAS Number : 1375068-69-1

- Structure : The compound consists of a butoxy group attached to a 3-methyl aniline structure, which influences its solubility and reactivity.

Antimicrobial Properties

Research indicates that 2-butoxy-3-methylaniline exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Preliminary studies have shown that 2-butoxy-3-methylaniline may possess anticancer properties. In vitro experiments on cancer cell lines indicated that the compound inhibits cell proliferation and induces apoptosis. The underlying mechanism appears to involve the modulation of signaling pathways associated with cell survival and death, specifically targeting the MAPK pathway .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 2-butoxy-3-methylaniline. Results indicated that at lower concentrations (1–5 μg/mL), the compound exhibited minimal cytotoxic effects on normal human cells. However, at higher concentrations (10 μg/mL), there was a significant reduction in cell viability, highlighting the need for careful dosage considerations in therapeutic applications .

The biological activity of 2-butoxy-3-methylaniline can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in key metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

- Receptor Modulation : It potentially modulates receptor activity linked to inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial properties of 2-butoxy-3-methylaniline against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in agar diffusion tests, suggesting strong antibacterial activity.

Study 2: Cancer Cell Line Testing

In another study involving human cancer cell lines (e.g., breast and prostate cancer), treatment with varying concentrations of 2-butoxy-3-methylaniline resulted in dose-dependent inhibition of cell growth. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.